4-(3-Fluoro-5-methylphenyl)piperidine
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Overview
Description
4-(3-Fluoro-5-methylphenyl)piperidine is a fluorinated organic compound that belongs to the class of piperidine derivatives. The presence of fluorine atoms in its structure imparts unique physical, chemical, and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-methylphenyl)piperidine typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-5-methylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium methoxide (NaOMe) or palladium catalysts (Pd/C) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Fluoro-5-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Fluorophenyl)piperidine: Lacks the methyl group, resulting in different physical and chemical properties.
4-(3-Methylphenyl)piperidine: Lacks the fluorine atom, leading to reduced biological activity.
4-(3-Chloro-5-methylphenyl)piperidine: Contains a chlorine atom instead of fluorine, resulting in different reactivity and biological effects.
Uniqueness
4-(3-Fluoro-5-methylphenyl)piperidine is unique due to the presence of both fluorine and methyl groups, which impart distinct physical, chemical, and biological properties. The combination of these substituents enhances its potential for various applications in research and industry.
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(3-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3 |
InChI Key |
YDHXXUKYAPKWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCNCC2 |
Origin of Product |
United States |
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